molecular formula C16H16N2O4 B12461104 4-methoxy-N'-(phenoxyacetyl)benzohydrazide

4-methoxy-N'-(phenoxyacetyl)benzohydrazide

Cat. No.: B12461104
M. Wt: 300.31 g/mol
InChI Key: ZUOMTNOUMSHDOH-UHFFFAOYSA-N
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Description

4-methoxy-N’-(phenoxyacetyl)benzohydrazide is an organic compound with the molecular formula C16H16N2O4. It is a derivative of benzohydrazide, featuring a methoxy group at the para position of the benzene ring and a phenoxyacetyl group attached to the hydrazide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N’-(phenoxyacetyl)benzohydrazide typically involves the reaction of 4-methoxybenzhydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for 4-methoxy-N’-(phenoxyacetyl)benzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N’-(phenoxyacetyl)benzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-methoxy-N’-(phenoxyacetyl)benzohydrazide involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is beneficial in the treatment of neurodegenerative diseases . Similarly, its inhibition of α-glycosidase involves binding to the enzyme’s active site, reducing the breakdown of carbohydrates and thus managing blood sugar levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N’-(phenoxyacetyl)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a methoxy group and a phenoxyacetyl group enhances its potential as an enzyme inhibitor and its utility in materials science .

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

4-methoxy-N'-(2-phenoxyacetyl)benzohydrazide

InChI

InChI=1S/C16H16N2O4/c1-21-13-9-7-12(8-10-13)16(20)18-17-15(19)11-22-14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H,17,19)(H,18,20)

InChI Key

ZUOMTNOUMSHDOH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)COC2=CC=CC=C2

Origin of Product

United States

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